Eltrombopag is a synthetic, non-peptide, small-molecule thrombopoietin receptor agonist. It acts as a thrombopoietic agent, stimulating the production of platelets. Eltrombopag is a significant research tool for investigating platelet production, immune thrombocytopenia (ITP), and other thrombocytopenic conditions. [], []
The synthesis of eltrombopag is a multi-step process involving various chemical reactions. While specific details and parameters are not provided in the analyzed papers, the synthesis likely involves the construction of the core heterocyclic ring system, followed by the introduction of various functional groups. []
Eltrombopag acts as a thrombopoietin receptor agonist, binding to the transmembrane domain of the thrombopoietin receptor (c-Mpl) on megakaryocytes. This binding activates intracellular signaling pathways, specifically JAK2/STAT, leading to increased megakaryocyte proliferation, differentiation, and platelet production. [], [] Eltrombopag's binding site on the receptor differs from that of thrombopoietin, allowing it to bypass interferon-γ (IFN-γ) inhibition, a pro-inflammatory cytokine implicated in bone marrow failure syndromes. []
7.1. Immune Thrombocytopenia (ITP) Research: Eltrombopag has been extensively investigated for its role in treating ITP, both as a primary treatment and in refractory cases. [], [], [], [], [], [], [], [] Research focuses on understanding its efficacy in different ITP patient populations, including newly diagnosed, persistent, and chronic cases.
7.2. Aplastic Anemia Research: Eltrombopag has shown promise in treating aplastic anemia, both as a standalone therapy and in conjunction with immunosuppressive therapy. [], [], [], [] Studies investigate its impact on hematologic response rates, transfusion dependence, and long-term outcomes.
7.3. Post-Hematopoietic Cell Transplantation (HCT) Thrombocytopenia Research: Eltrombopag has been studied for its potential to improve platelet recovery and treat secondary thrombocytopenia after HCT. [] Research explores its impact on platelet counts, transfusion requirements, and overall prognosis.
7.4. Platelet Function Studies: Eltrombopag's effects on platelet function have been examined in research using various methodologies, including flow cytometry. [], [], [] Studies investigate whether eltrombopag-induced platelets exhibit altered activation, aggregation, or procoagulant activity compared to platelets from untreated ITP patients.
7.5. Drug Interaction Studies: The potential for drug interactions between eltrombopag and other medications, particularly statins and anticoagulants, has been a focus of research. [], [] Studies investigate the impact of co-administration on drug metabolism, pharmacokinetics, and clinical outcomes.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0